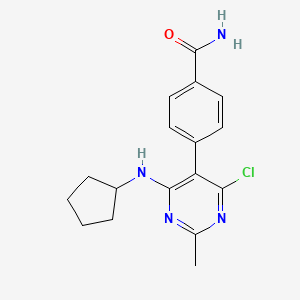![molecular formula C5H4N4OS B12937813 7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine CAS No. 90993-90-1](/img/structure/B12937813.png)
7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as triethylammonium hydrogen sulfate under solvent-free microwave irradiation . This method is advantageous due to its efficiency and environmentally friendly nature.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are likely to be employed to ensure sustainability and cost-effectiveness.
化学反応の分析
Types of Reactions: 7-Methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
7-Methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with various therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 7-methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, contributing to its antimicrobial or anticancer properties .
類似化合物との比較
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring are also known for their diverse biological activities.
Uniqueness: 7-Methoxy-[1,2,3]thiadiazolo[5,4-d]pyrimidine is unique due to its specific ring fusion and the presence of a methoxy group, which can influence its reactivity and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
CAS番号 |
90993-90-1 |
|---|---|
分子式 |
C5H4N4OS |
分子量 |
168.18 g/mol |
IUPAC名 |
7-methoxythiadiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C5H4N4OS/c1-10-4-3-5(7-2-6-4)11-9-8-3/h2H,1H3 |
InChIキー |
SNSOSACVUFDCLQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=NC=N1)SN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


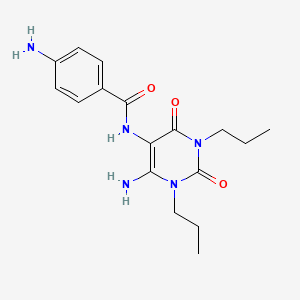
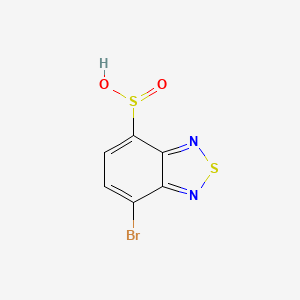
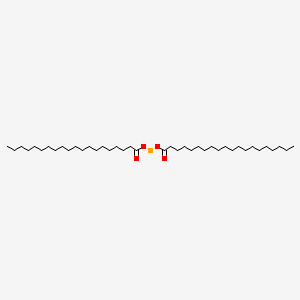
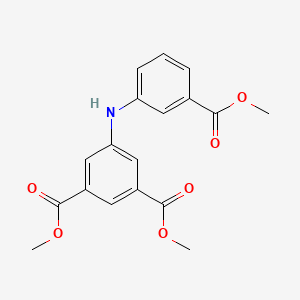

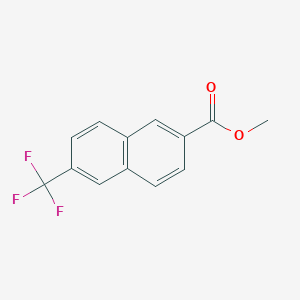
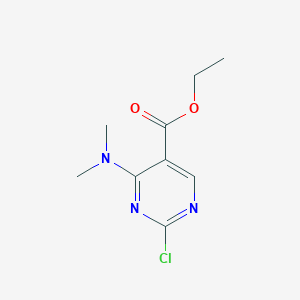
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937766.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-](/img/structure/B12937767.png)

